molecular formula C23H25N5O3 B2644947 N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251696-69-1

N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2644947
CAS No.: 1251696-69-1
M. Wt: 419.485
InChI Key: JGCSFEVPXAXUOZ-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a piperidin-4-yl group, which is further substituted with a 1,2,3-triazole moiety bearing a 4-ethoxyphenyl substituent. The triazole ring may engage in hydrogen bonding or π-π stacking interactions, critical for target binding in pharmacological contexts.

Properties

IUPAC Name

N-[1-[1-(4-ethoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-2-31-20-10-8-19(9-11-20)28-16-21(25-26-28)23(30)27-14-12-18(13-15-27)24-22(29)17-6-4-3-5-7-17/h3-11,16,18H,2,12-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCSFEVPXAXUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.

    Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.

    Formation of the benzamide moiety: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction, automated synthesis platforms for the nucleophilic substitution, and high-throughput screening for the amide coupling step. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The triazole and piperidine rings can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenated reagents and bases (e.g., sodium hydride, NaH) are often used to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted triazole and piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing the 1,2,3-triazole moiety have been studied for their anticancer properties. Research indicates that derivatives of triazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain triazole derivatives have shown effectiveness against multiple cancer cell lines by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties :
    • The incorporation of triazole into molecular structures has been linked to enhanced antibacterial and antifungal activities. Studies show that compounds similar to N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
  • Anticonvulsant Activity :
    • Triazole derivatives have been investigated for their potential in treating epilepsy and other neurological disorders. Some compounds have demonstrated anticonvulsant effects comparable to established medications like sodium valproate. This suggests that the triazole structure may enhance the pharmacological profile of anticonvulsant agents .

Synthetic Chemistry Applications

  • Versatile Synthetic Scaffolds :
    • The 1,2,3-triazole ring serves as a versatile scaffold in organic synthesis due to its ability to undergo various chemical transformations. This includes click chemistry reactions, which allow for the rapid assembly of complex molecules from simpler precursors. Such methodologies facilitate the development of libraries of compounds for screening in drug discovery .
  • Catalytic Applications :
    • Some studies highlight the use of triazole-containing complexes as catalysts in organic reactions such as transfer hydrogenation and nitro reduction. These catalytic systems demonstrate high efficiency and selectivity, making them valuable in synthetic organic chemistry .

Case Study 1: Anticancer Screening

A study evaluated a series of 1,2,3-triazole derivatives for their anticancer activity against human liver carcinoma (HepG2) cells. The results demonstrated that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of triazole derivatives was synthesized and screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups exhibited superior activity, highlighting the structure-activity relationship critical for developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain receptors, while the benzamide moiety can interact with enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Yield Trends : Electron-deficient substituents (e.g., trifluoromethyl in 8a ) or bulky groups (e.g., tetrafluoroethyl in 6e ) reduce yields, likely due to steric or electronic hindrance during coupling reactions. The target compound’s ethoxyphenyl group may offer moderate synthetic accessibility, similar to 6f (76.2% yield with difluoromethoxy).
  • Spectral Data : Aromatic proton shifts in analogs (e.g., δ 7.60–7.20 in 8a ) suggest distinct electronic environments influenced by substituents. The ethoxyphenyl group in the target compound would likely show upfield shifts (δ ~6.80–7.20) due to electron-donating effects .

Functional Group Impact on Physicochemical Properties

Lipophilicity and Solubility:
  • Ethoxyphenyl vs.
  • Triazole vs. Urea/Thiourea : The triazole in the target compound may improve metabolic stability compared to urea derivatives (e.g., 14a ), which are prone to hydrolysis .
Binding Interactions:
  • Triazole Ring : The 1,2,3-triazole can act as a bioisostere for amide bonds, offering resistance to enzymatic degradation while maintaining hydrogen-bonding capacity. This contrasts with pyrazine (6h ) or nicotinamide (6g ) cores, which may prioritize π-π stacking over polar interactions .
  • Ethoxy vs. Fluorine Substituents : The ethoxy group’s electron-donating nature could enhance binding to hydrophobic pockets in targets like kinases or GPCRs, whereas fluorine-containing analogs (e.g., 6e , 8b ) may favor interactions with polar residues .

Biological Activity

N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that falls within the triazole class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This compound features a triazole moiety linked to a piperidine and a benzamide group, contributing to its pharmacological properties.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies indicate that derivatives of triazoles exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

CompoundTarget PathogenMIC (μg/mL)
Triazole DerivativeStaphylococcus aureus3.12
Triazole DerivativeEscherichia coli10

Anticancer Activity

Recent research highlights the potential anticancer properties of triazole derivatives. The compound has been tested for its ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. EGFR inhibitors have shown promise in treating various cancers, including non-small cell lung cancer and breast cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may interact with specific enzymes involved in microbial or cancer cell proliferation.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular pathways related to growth and survival.

Case Studies and Research Findings

A study conducted on a series of substituted triazoles demonstrated that certain modifications to the triazole structure could enhance biological activity against Mycobacterium tuberculosis. Among these modifications, the introduction of different phenyl groups significantly increased potency .

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that many triazole derivatives are non-toxic at therapeutic concentrations. This is crucial for their development as safe therapeutic agents .

Q & A

Q. What are the key synthetic methodologies for preparing N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, as seen in analogous triazole-carboxamide syntheses .
  • Condensation Reactions : Coupling of the triazole intermediate with a piperidine derivative using carbodiimide-based reagents (e.g., DCC or EDC) to form the carbonyl linkage .
  • Protection/Deprotection : Use of acetyl or benzyl groups to protect reactive sites during synthesis, followed by cleavage under acidic or basic conditions .

Q. Example Protocol :

Alkylation of 4-hydroxybenzoic acid to introduce the ethoxy group.

Hydrolysis to convert esters to carboxylic acids.

Condensation with piperidin-4-amine derivatives using HATU or DMT-MM as coupling agents .

Final purification via silica gel column chromatography (e.g., hexane/EtOAc gradients) .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole ring (1,4-disubstituted vs. 1,5) via 1H^1H NMR (e.g., δ 8.0–8.5 ppm for triazole protons) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 488.6 [M+H]+^+ for related benzamide derivatives) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; SHELXL is widely used for refinement, particularly for small molecules .

Q. What preliminary biological assays are used to evaluate its activity?

  • Cytotoxicity Screening : MTT or CellTiter-Glo assays on cancer cell lines (e.g., HepG2) to determine IC50_{50} values. For example, related benzamide derivatives show IC50_{50} values of 8.42 µM against HepG2 .
  • Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., HDACs or kinases) using purified recombinant proteins .

Q. What safety precautions are recommended during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as skin irritant) .
  • Ventilation : Use fume hoods to prevent aerosol inhalation.
  • Waste Disposal : Collect residues in sealed containers for incineration by licensed facilities .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent Modification : Vary the ethoxyphenyl group (e.g., replace with fluorophenyl or methoxyphenyl) to assess impact on receptor binding .
  • Bioisosteric Replacement : Substitute the triazole with imidazole or tetrazole rings to alter metabolic stability .
  • Pharmacokinetic Profiling : Introduce trifluoromethyl groups to enhance lipophilicity and blood-brain barrier penetration, as seen in related compounds .

Q. Example SAR Findings :

ModificationBiological OutcomeReference
4-Fluorophenyl groupImproved 5-HT4_4 receptor affinity
Trifluoromethyl moietyIncreased metabolic stability

Q. What crystallographic strategies resolve its 3D structure?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Refinement with SHELXL : Apply restraints for disordered ethoxyphenyl groups and anisotropic displacement parameters for non-H atoms .
  • Validation : Check using Rint_{int} (< 0.05) and goodness-of-fit (GOF ≈ 1.0) metrics .

Q. How are mechanistic studies conducted to identify its molecular targets?

  • Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins from cell lysates.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets (e.g., HDACs or kinases) .
  • CRISPR-Cas9 Knockout : Validate target dependency by silencing candidate genes in cellular models .

Q. What assays assess receptor selectivity and off-target effects?

  • Radioligand Binding : Screen against panels of GPCRs (e.g., 5-HT4_4, dopamine D2_2) to determine Ki_i values .
  • Kinase Profiling : Use competitive binding assays (e.g., Eurofins KinaseProfiler™) to identify off-target kinase inhibition .

Q. How can metabolic stability and pharmacokinetics be improved?

  • Microsomal Stability Assays : Incubate with liver microsomes to measure half-life (t1/2_{1/2}) and identify metabolic hotspots (e.g., ethoxy group demethylation) .
  • Prodrug Strategies : Mask polar groups (e.g., benzamide) with ester linkages to enhance oral bioavailability .

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